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Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-nitrophenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-
nitrophenoxy)propanoic acid (CAS No. 6336-59-0). Designed for researchers, scientists, and
professionals in drug development, this document delves into the principles and interpretation
of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). By synthesizing theoretical principles with practical experimental
considerations, this guide serves as an authoritative resource for the structural elucidation and
characterization of this bifunctional molecule. Each section includes detailed protocols, data
interpretation grounded in established chemical principles, and illustrative visualizations to
ensure clarity and scientific integrity.

Introduction and Molecular Overview

3-(2-nitrophenoxy)propanoic acid is an organic compound featuring a propanoic acid moiety
linked to an ortho-substituted nitrobenzene ring via an ether bond. Its molecular structure
combines the distinct chemical properties of a carboxylic acid, an aromatic ether, and a
nitroaromatic system. This unique combination makes it a molecule of interest in synthetic
chemistry and as a potential building block in medicinal chemistry.

The unambiguous characterization of such molecules is paramount for any research or
development application. Spectroscopic analysis provides the definitive data required for
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structural confirmation and purity assessment. This guide will systematically explore the
expected spectroscopic signatures of 3-(2-nitrophenoxy)propanoic acid.

Key Molecular Information:

e Molecular Formula: CoHsNOs[1][2][3]
e Molecular Weight: 211.17 g/mol [1][3]
« CAS Number: 6336-59-0[1][2][2][5]

The following sections will detail the application of NMR (*H and 3C), IR, and MS for the
comprehensive analysis of this compound.

Caption: Molecular structure of 3-(2-nitrophenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices In tH NMR, the chemical shift
of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the
nitro group, deshield nearby protons, shifting their resonance signal downfield (to a higher ppm
value). Conversely, electron-donating groups shield protons, moving their signal upfield. Spin-
spin coupling, observed as signal splitting, reveals the number of neighboring, non-equivalent
protons, providing crucial connectivity information.

Experimental Protocol: A Self-Validating System

o Sample Preparation: Accurately weigh ~5-10 mg of 3-(2-nitrophenoxy)propanoic acid and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The choice of
solvent is critical; DMSO-ds is often preferred for carboxylic acids as it ensures the acidic
proton is observable.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
which is defined as 0.0 ppm.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a
spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides
better signal dispersion and resolution.

» Validation Step: To confirm the identity of the acidic proton, a D20 exchange experiment can
be performed. After the initial spectrum is acquired, a drop of D20 is added to the NMR tube,
the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the
acidic -COOH proton will disappear or significantly diminish.[6]

Data Interpretation and Predicted Spectrum

o Aromatic Protons (H3, H4, H5, H6): The four protons on the benzene ring are all in unique
chemical environments. Due to the strong electron-withdrawing effect of the ortho-nitro group
and the ether linkage, these protons will be deshielded and appear in the ~7.0 - 8.2 ppm
range. Their signals will exhibit complex splitting patterns (multiplets) due to coupling with
adjacent aromatic protons. H3, being ortho to the nitro group, is expected to be the most
downfield proton.

o Methylene Protons (H7): These two protons are adjacent to the ether oxygen. The oxygen
atom's electronegativity will deshield them, placing their signal around ~4.4 ppm. This signal
is expected to be a triplet, as it is coupled to the two neighboring H8 protons (n+1 = 2+1 = 3).

e Methylene Protons (H8): These two protons are alpha to the carbonyl group. They are less
deshielded than H7 and are expected to resonate around ~2.9 ppm. This signal will also be a
triplet, as it is coupled to the two neighboring H7 protons.

» Carboxylic Acid Proton (-OH): This acidic proton is highly deshielded and typically appears
as a broad singlet far downfield, in the ~10-12 ppm range.[6][7] Its broadness is due to
hydrogen bonding and chemical exchange. This signal will disappear upon D20 exchange.

Table 1: Predicted *H NMR Data
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Predicted Chemical Predicted

Proton Assignment Shift (5, ppm) Multiplicity Integration
-COOH 10.0 - 12.0 broad singlet (brs) 1H
H3 ~8.1 multiplet (m) 1H
H4, H5, H6 7.0-7.8 multiplet (m) 3H
-O-CHa- (H7) ~4.4 triplet (t) 2H

| -CH2-COOH (H8) | ~2.9 | triplet (t) | 2H |

3C NMR Spectroscopy

Experimental Protocol The sample is prepared as for tH NMR. 13C NMR spectra are typically
acquired using a proton-decoupled pulse sequence, which results in a spectrum of sharp
singlets, where each signal corresponds to a unique carbon environment.

Data Interpretation and Predicted Spectrum The molecule possesses 9 carbon atoms, all of
which are in chemically non-equivalent environments, leading to an expectation of 9 distinct
signals.

e Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon is the most deshielded and will
appear furthest downfield, typically in the range of ~170-180 ppm.[8]

e Aromatic Carbons (C1-C6): The six aromatic carbons will resonate between ~115 - 155 ppm.
The carbons directly attached to electronegative groups will be most affected. C1 (attached
to the ether oxygen) and C2 (attached to the nitro group) will have characteristic shifts at the
lower end of this range.

» Methylene Carbon (C7): The carbon atom bonded to the ether oxygen is significantly
deshielded and is expected to appear around ~65-70 ppm.

» Methylene Carbon (C8): The carbon alpha to the carbonyl group will resonate further upfield,
around ~30-35 ppm.

Table 2: Predicted 3C NMR Data
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Carbon Assignment Predicted Chemical Shift (8, ppm)
-COOH (C9) 170 - 180

C-NO2 (C2) ~150

C-O- (C1) ~153

Aromatic C-H (C3-C6) 115- 135

-O-CH2- (C7) 65 - 70

| -CH2-COOH (C8) | 30 - 35 |

Infrared (IR) Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices IR spectroscopy measures
the absorption of infrared radiation by a molecule, which excites molecular vibrations
(stretching, bending). The frequency of absorption is characteristic of the specific bond and
functional group. The presence of strong, distinct functional groups like a carbonyl (C=0), a
hydroxyl (-OH), and a nitro group (-NO2) makes IR spectroscopy an exceptionally reliable and
rapid method for initial characterization.

Experimental Protocol: A Self-Validating System

o Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid
sample is placed directly onto the ATR crystal. For the KBr pellet method, ~1 mg of the
sample is ground with ~100 mg of dry KBr powder and pressed into a transparent disk.

o Background Scan: A background spectrum of the empty instrument (or pure KBr pellet) is
recorded. This is a critical step to subtract atmospheric (COz, H20) and accessory
absorptions from the sample spectrum.

o Sample Scan: The sample is scanned, typically over the range of 4000-400 cm~1. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm~1).

Data Interpretation and Key Absorptions The IR spectrum of 3-(2-nitrophenoxy)propanoic
acid will be dominated by the characteristic absorptions of its functional groups.
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-OH Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the
2500-3300 cm~1 region. This broadening is a hallmark of the hydrogen-bonded hydroxyl
group in a carboxylic acid dimer.[9]

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just
above 3000 cm~1! (~3050-3100 cm~1), while aliphatic C-H stretches from the methylene
groups appear just below 3000 cm~1 (~2850-2960 cm~1).[10]

C=0 Stretch (Carbonyl): A very strong and sharp absorption band characteristic of the
carboxylic acid carbonyl group will be present around 1700-1725 cm~1.[9]

NO2 Stretches (Nitro Group): This group gives rise to two distinct and strong bands: an
asymmetrical stretch between 1500-1550 cm~* and a symmetrical stretch between 1300-
1370 cm~1.[11][12] These two bands are highly diagnostic for the presence of a nitro group.

C-O Stretches (Ether & Carboxylic Acid): Strong absorption bands in the fingerprint region,
between 1000-1300 cm~1, will correspond to the C-O stretching vibrations of the aromatic
ether and the carboxylic acid.

Table 3: Characteristic IR Absorption Bands

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Expected
Vibrational Mode Functional Group Wavenumber Intensity
(cm™)
O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
C-H Stretch Aromatic 3050 - 3100 Medium-Weak
C-H Stretch Aliphatic 2850 - 2960 Medium
C=0 Stretch Carbonyl 1700 - 1725 Strong, Sharp
N-O Asymmetric )
Nitro 1500 - 1550 Strong
Stretch
N-O Symmetric )
Nitro 1300 - 1370 Strong
Stretch
Ether / Carboxylic
C-O Stretch 1000 - 1300 Strong

Acid

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS)

Expertise & Experience: Causality Behind Experimental Choices Mass spectrometry provides
the exact molecular weight of a compound and offers structural clues through its fragmentation
pattern. The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft
ionization method ideal for polar molecules like carboxylic acids, as it typically keeps the
molecule intact, allowing for clear observation of the molecular ion (e.g., [M-H]~ or [M+H]*).

Experimental Protocol: A Self-Validating System

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like
methanol or acetonitrile/water.

« Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant
flow rate.
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« lonization: A high voltage is applied to the infusion capillary,

creating a fine spray of charged

droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

e Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where

they are separated based on their mass-to-charge ratio (m/z). Data can be acquired in both

positive ([M+H]*) and negative ([M-H]~) ion modes to validate the molecular weight.

Data Interpretation and Fragmentation Pattern

e Molecular lon: Given the molecular weight of 211.17 g/mol ,

the high-resolution mass

spectrum should show a prominent peak at m/z = 212.0504 in positive ion mode
([CoH10NOs]*) or m/z = 210.0453 in negative ion mode ([CoHsNOs]™).

o Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure.

Key fragment ions would likely arise from the cleavage of the weakest bonds.

- CO2 - C3H402 - NO2
[M-H-CO2]~ [2-nitrophenolate]~ [M-H-NO2z]~
m/z = 166 m/z = 138 m/z = 164

Click to download full resolution via product page

Caption: Plausible fragmentation pathway in negative ion ESI-

MS.

Table 4: Predicted Key Mass Spectrometry Peaks (ESI Negative Mode)

m/z (Predicted) lon Formula Description

210.05 [CoHsNOs]~ Molecular lon [M-H]~-
166.06 [CsHsNOs]~ Loss of carbon dioxide (-CO2)
164.04 [CoHsO3]~ Loss of nitro group (-NO2)
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| 138.03 | [CeHaNO2]~ | Cleavage of ether bond to give 2-nitrophenolate anion |

Integrated Analytical Workflow and Conclusion

The structural confirmation of 3-(2-nitrophenoxy)propanoic acid is not reliant on a single
technique but on the convergent validation from multiple spectroscopic methods. The workflow

below illustrates a robust process for characterization.
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Initial Analysis

Sample Received

Check Functional Groups \Determine Molecular Weight

FT-IR Spectroscopy

Detailed Structural Elucidation

Identify Acidic Proton

Confirm C-H Framework [FBEI@N= (e sr=13l6]

13C NMR

Final Confirmation

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic characterization.

In conclusion, the spectroscopic profile of 3-(2-nitrophenoxy)propanoic acid is highly
characteristic. *H and 3C NMR define its precise carbon-hydrogen framework and connectivity.
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Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid, nitro, and ether
functional groups. Finally, mass spectrometry validates the molecular weight and provides
corroborating structural evidence through fragmentation analysis. Together, these techniques
provide a self-validating system for the unambiguous identification and characterization of the
molecule, meeting the rigorous standards required for research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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